molecular formula C8H15NO4 B13961053 Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate CAS No. 854890-30-5

Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate

Cat. No.: B13961053
CAS No.: 854890-30-5
M. Wt: 189.21 g/mol
InChI Key: IMKYHVVZZCURNJ-UHFFFAOYSA-N
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Description

Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate typically involves the reaction of 2-(2-methyl-1,3-dioxolan-2-yl)ethanol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-(2-methyl-1,3-dioxolan-2-yl)ethanol+methyl isocyanateMethyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate\text{2-(2-methyl-1,3-dioxolan-2-yl)ethanol} + \text{methyl isocyanate} \rightarrow \text{this compound} 2-(2-methyl-1,3-dioxolan-2-yl)ethanol+methyl isocyanate→Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit the activity of certain enzymes by forming a covalent bond with the active site. This inhibition can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol
  • Ethyl 2-methyl-1,3-dioxolane-2-acetate
  • 2-Ethyl-2-methyl-1,3-dioxolane

Uniqueness

Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate is unique due to its specific structure, which combines a dioxolane ring with a carbamate group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

854890-30-5

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

methyl N-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate

InChI

InChI=1S/C8H15NO4/c1-8(12-5-6-13-8)3-4-9-7(10)11-2/h3-6H2,1-2H3,(H,9,10)

InChI Key

IMKYHVVZZCURNJ-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)CCNC(=O)OC

Origin of Product

United States

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